molecular formula C22H34N2O6 B159017 Boc-D-lysine(ip/cbz) CAS No. 135101-22-3

Boc-D-lysine(ip/cbz)

Cat. No. B159017
M. Wt: 422.5 g/mol
InChI Key: SCMKUYJJYHUAJP-GOSISDBHSA-N
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Description

“Boc-D-lysine(ip/cbz)” is a compound that involves the dual protection of amino functions . It is a product containing one or two Boc-groups resulting from dual protection of amines and amides . It is also known as Nα-(tert-Butoxycarbonyl)-D-lysine or Nα-Boc-D-lysine .


Synthesis Analysis

The synthesis of “Boc-D-lysine(ip/cbz)” involves the protection of amine using Boc2O (Di-t-butyl dicarbonate) . The amine attacks the carbonyl carbon of the carbonate, which forms a new tetrahedral intermediate . The elimination of oxygen results in the loss of a carbonate, which can act as a base, or spontaneously decarboxylate (lose CO2) to give t-butoxide, which then neutralizes the protonated carbamate .


Molecular Structure Analysis

The empirical formula of “Boc-D-lysine(ip/cbz)” is C11H22N2O4 . It has a molecular weight of 246.30 . Another variant, Nα-Cbz-Nε-Boc-D-Lysine, has an empirical formula of C19H28N2O6 and a molecular weight of 380.44 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “Boc-D-lysine(ip/cbz)” include the attack of the amine on the carbonyl carbon of the carbonate, forming a new tetrahedral intermediate . The elimination of oxygen results in the loss of a carbonate .


Physical And Chemical Properties Analysis

“Boc-D-lysine(ip/cbz)” is a powder . It has an empirical formula of C11H22N2O4 and a molecular weight of 246.30 .

Future Directions

The use of “Boc-D-lysine(ip/cbz)” in the synthesis of multifunctional targets is expected to continue due to its attractive properties . It is ranked as “one of the most commonly used protective groups for amines” and is expected to continue to play a pivotal role in the synthesis of products containing one or two Boc-groups .

properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[phenylmethoxycarbonyl(propan-2-yl)amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N2O6/c1-16(2)24(21(28)29-15-17-11-7-6-8-12-17)14-10-9-13-18(19(25)26)23-20(27)30-22(3,4)5/h6-8,11-12,16,18H,9-10,13-15H2,1-5H3,(H,23,27)(H,25,26)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCMKUYJJYHUAJP-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCCCC(C(=O)O)NC(=O)OC(C)(C)C)C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(CCCC[C@H](C(=O)O)NC(=O)OC(C)(C)C)C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-D-lysine(ip/cbz)

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